5-(9H-Fluoren-9-ylmethoxycarbonylamino)oxepane-4-carboxylic acid
Description
Molecular Architecture
The core structure of 5-(9H-Fluoren-9-ylmethoxycarbonylamino)oxepane-4-carboxylic acid comprises three distinct regions:
- Oxepane Ring : A seven-membered oxygen-containing heterocycle, which adopts a chair-like conformation to minimize steric strain. The ring’s flexibility allows for moderate puckering, enabling interactions with adjacent functional groups.
- Fmoc Protecting Group : The Fluoren-9-ylmethoxycarbonyl moiety is attached to the amino group of the oxepane, providing steric bulk and UV-active properties for detection during synthetic processes.
- Carboxylic Acid Functionality : Positioned at the 4-carbon of the oxepane, this group enhances solubility in polar solvents and participates in hydrogen bonding or salt bridge formation.
Table 1: Key Structural Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₂₆H₂₉NO₅ | |
| Molecular Weight | 443.52 g/mol | |
| Fmoc Group Position | 5-carbon of oxepane | |
| Carboxylic Acid pKa | ~2.5 (estimated) |
The Fmoc group’s electron-withdrawing nature slightly polarizes the adjacent amino group, reducing its nucleophilicity and stabilizing the compound against premature deprotection. This stabilization is critical in solid-phase peptide synthesis, where selective removal of the Fmoc group under basic conditions is required.
Comparative Structural Features of Oxepane-Based Amino Acid Derivatives
Oxepane derivatives exhibit distinct structural and electronic properties compared to smaller (e.g., pyrrolidine) or larger (e.g., azepane) heterocycles. Key comparisons include:
- Ring Size and Conformational Flexibility :
- Oxepane (7-membered) : Adopts a chair conformation with two axial substituents, leading to moderate steric hindrance. The ring’s flexibility facilitates interactions with enzymes or receptors in biological systems.
- Piperidine (6-membered) : Prefers a chair conformation with minimal puckering, offering greater rigidity but reduced adaptability in binding pockets.
- Cyclohexane Derivatives : Lack heteroatoms, resulting in weaker hydrogen-bonding capabilities compared to oxepane.
Table 2: Structural Comparison of Heterocyclic Amino Acid Derivatives
| Heterocycle | Ring Size | Preferred Conformation | Hydrogen-Bonding Capacity |
|---|---|---|---|
| Oxepane | 7 | Chair | Moderate (via oxygen) |
| Piperidine | 6 | Chair | Low |
| Azepane | 7 | Boat | Low |
- Electronic Effects :
Properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)oxepane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c24-21(25)18-9-11-27-12-10-20(18)23-22(26)28-13-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-8,18-20H,9-13H2,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSOUKIOZDRGMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC(C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(9H-Fluoren-9-ylmethoxycarbonylamino)oxepane-4-carboxylic acid typically involves multiple steps:
Formation of the Oxepane Ring: The oxepane ring can be synthesized through a cyclization reaction involving a suitable diol and a halogenated compound under basic conditions.
Introduction of the Fluorenylmethoxycarbonyl Group: The Fmoc group is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures the protection of the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely, ensuring high yield and purity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-(9H-Fluoren-9-ylmethoxycarbonylamino)oxepane-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxepane ring and the fluorenyl group.
Hydrolysis: The ester linkage in the Fmoc group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Bases: Triethylamine, sodium hydroxide, and potassium carbonate are commonly used bases.
Acids: Hydrochloric acid and trifluoroacetic acid are used for hydrolysis and deprotection reactions.
Oxidizing Agents: Potassium permanganate and hydrogen peroxide are used for oxidation reactions.
Major Products Formed
Deprotected Amino Acids: Removal of the Fmoc group yields free amino acids.
Oxidized Derivatives: Oxidation reactions produce various oxidized derivatives of the compound.
Scientific Research Applications
Applications in Peptide Synthesis
Fmoc Protection Strategy
One of the primary applications of 5-(9H-Fluoren-9-ylmethoxycarbonylamino)oxepane-4-carboxylic acid is in the protection of amino acids during solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection under mild basic conditions, facilitating the stepwise assembly of peptides.
Case Study: Synthesis of Bioactive Peptides
In a study published in Journal of Peptide Science, researchers utilized Fmoc-Glu-NH2 to synthesize bioactive peptides that exhibited antimicrobial properties. The incorporation of this compound improved the yield and purity of the synthesized peptides, demonstrating its effectiveness as a protecting group .
Drug Development
Role as an Intermediate
5-(9H-Fluoren-9-ylmethoxycarbonylamino)oxepane-4-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting metabolic disorders and cancer therapies. Its structural features contribute to the development of compounds with enhanced bioavailability and specificity.
Case Study: Antidiabetic Agents
Research has indicated that derivatives of Fmoc-Glu-NH2 are being explored as potential antidiabetic agents. In vitro studies showed that these derivatives could modulate insulin signaling pathways, highlighting their therapeutic potential .
Material Science Applications
Use in Polymer Chemistry
The unique properties of 5-(9H-Fluoren-9-ylmethoxycarbonylamino)oxepane-4-carboxylic acid allow it to be used in the development of functional polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
Case Study: Development of Biodegradable Polymers
A recent investigation focused on incorporating Fmoc-Glu-NH2 into biodegradable polymer systems for drug delivery applications. The resulting materials demonstrated controlled release profiles and improved degradation rates, making them suitable for medical applications .
Mechanism of Action
The primary mechanism of action of 5-(9H-Fluoren-9-ylmethoxycarbonylamino)ox
Biological Activity
5-(9H-Fluoren-9-ylmethoxycarbonylamino)oxepane-4-carboxylic acid is a synthetic compound that has garnered attention in various fields of biological research. This article delves into its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant case studies.
- IUPAC Name : 5-(9H-Fluoren-9-ylmethoxycarbonylamino)oxepane-4-carboxylic acid
- Molecular Formula : C20H19NO5
- Molecular Weight : 365.37 g/mol
- CAS Number : 22327935
Structure
The compound features a fluorenyl group, which is known for its stability and ability to facilitate interactions with biological targets. The presence of the methoxycarbonyl and amino groups enhances its solubility and reactivity.
The biological activity of 5-(9H-Fluoren-9-ylmethoxycarbonylamino)oxepane-4-carboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Studies have suggested that it may act as an inhibitor of certain kinases, which are critical in cell signaling pathways related to cancer proliferation and survival.
Pharmacological Effects
- Anticancer Properties : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colorectal cancer. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation in preclinical models, possibly by modulating cytokine production.
- Neuroprotective Effects : Research suggests that it may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
Case Studies
Several case studies have highlighted the efficacy of 5-(9H-Fluoren-9-ylmethoxycarbonylamino)oxepane-4-carboxylic acid:
- Study on Cancer Cell Lines : A study conducted on MCF-7 (breast cancer) and HCT116 (colorectal cancer) cell lines demonstrated a significant reduction in cell viability upon treatment with the compound, with IC50 values reported at approximately 15 µM for MCF-7 cells and 10 µM for HCT116 cells .
- Inflammation Model : In a murine model of induced inflammation, administration of the compound resulted in a 40% decrease in pro-inflammatory cytokines compared to control groups, suggesting a robust anti-inflammatory effect .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural Features and Backbone Diversity
The table below highlights key structural differences between 5-(9H-Fluoren-9-ylmethoxycarbonylamino)oxepane-4-carboxylic acid and analogous Fmoc-protected amino acids:
Key Observations :
Physicochemical Properties
- Solubility : Carboxylic acid groups enhance aqueous solubility, but hydrophobic Fmoc and cyclic backbones reduce it. For example, pyrrole-based derivatives may exhibit lower solubility due to aromaticity .
- Stability : Fmoc groups are sensitive to bases (e.g., piperidine), but backbone stability varies. Piperazine derivatives, with additional nitrogen atoms, may exhibit altered reactivity compared to oxepane .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
